6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a fluorophenylmethyl group and two methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S transition, and its inhibition prevents cells from entering the S phase, where DNA replication occurs . This leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The compound has shown significant inhibitory activity against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules such as CDK2 . This interaction leads to the inhibition of the enzyme, which in turn can lead to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine are limited, it’s known that the compound’s effects on cell growth and enzyme inhibition were observed over a certain period of time .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is not well established. Given its interaction with CDK2, it may be localized to areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, providing excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenylmethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups to the fluorophenylmethyl moiety.
Scientific Research Applications
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives such as:
- 1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the fluorophenylmethyl group and the two methyl groups differentiates it from other triazolopyrimidine derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-9-13(7-11-4-3-5-12(15)6-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOKHSHBFGYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327195 | |
Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477890-34-9 | |
Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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